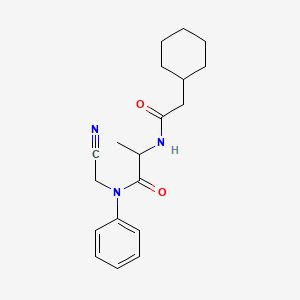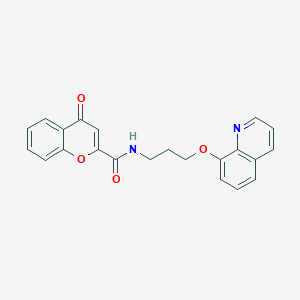
N1-allyl-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N1-allyl-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide and similar compounds often involves thiazolidine motifs . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C14H17N3O4S. The molecule contains a thiazolidine ring, which is a five-membered ring containing sulfur and nitrogen .Chemical Reactions Analysis
Thiazolidine derivatives, such as this compound, have been used in various chemical reactions . They are often used as vehicles in the synthesis of valuable organic combinations .Applications De Recherche Scientifique
Catalytic Systems and Chemical Reactions
Copper-Catalyzed Coupling Reactions : Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been used effectively in Goldberg amidation for coupling (hetero)aryl chlorides and amides. This includes the arylation of lactams and oxazolidinones, indicating potential applications in organic synthesis and pharmaceutical chemistry (De, Yin, & Ma, 2017).
Allylation Reactions : N-[1-(Phenylsulfonyl)alkyl]oxazolidin-2-ones have been successfully prepared by reacting oxazolidin-2-ones with aldehydes and benzenesulfinic acid. These reactions show variable degrees of stereoselectivity, which can be useful in asymmetric synthesis (Marcantoni, Mecozzi, & Petrini, 2002).
Synthesis of Aminoindolizidine : 1-Allyl-2-pyrroleimines, derived from oxazolidin-2-ones, have been used in the diastereoselective addition of allylmagnesium chloride. This leads to the synthesis of important secondary amines and further transformation into oxazolidinone derivatives (Albano, Gualandi, Monari, & Savoia, 2008).
Organic Synthesis Applications
Oxy-Alkylation of Allylamines : The oxy-alkylation of allylamines with unactivated alkyl bromides and CO2 has been achieved using visible-light-driven palladium catalysis. This process, involving oxazolidinones, demonstrates potential for broader application in organic synthesis and pharmaceuticals (Sun, Ye, Zhou, Zeng, & Yu, 2018).
Cu-Catalyzed N-Arylation : N,N'-Bis(pyridin-2-ylmethyl)oxalamide has been utilized in the Cu-catalyzed N-arylation of oxazolidinones and amides, demonstrating excellent chemoselectivity and functional group tolerance. This process is significant for creating diverse N-arylation products (Bhunia, De, & Ma, 2022).
Antimicrobial Research
Antimicrobial Activities of Oxazolidinones : Studies on oxazolidinones, a class of antimicrobial agents, have shown effectiveness against various bacterial strains. This includes the study of novel oxazolidinone analogs like U-100592 and U-100766, indicating their significant role in addressing antibiotic resistance (Zurenko et al., 1996).
Linezolid and Protein Synthesis Inhibition : The oxazolidinone Linezolid has been found to inhibit the initiation of protein synthesis in bacteria, thereby presenting a unique mechanism of action for antimicrobial therapy (Swaney, Aoki, Ganoza, & Shinabarger, 1998).
Orientations Futures
The future directions for research on N1-allyl-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide and similar compounds are likely to involve further exploration of their diverse biological properties . The development of multifunctional drugs and the improvement of their activity should be a focus of research .
Propriétés
IUPAC Name |
N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-prop-2-enyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-2-8-15-13(18)14(19)16-11-4-6-12(7-5-11)17-9-3-10-22(17,20)21/h2,4-7H,1,3,8-10H2,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKAJGIHZQPAUSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)NC1=CC=C(C=C1)N2CCCS2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

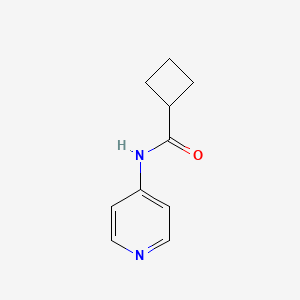

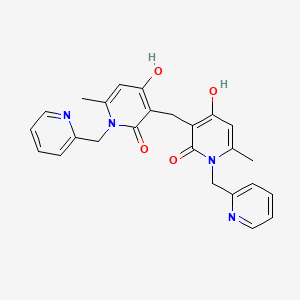

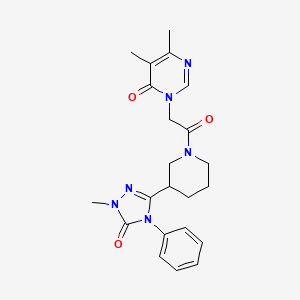
![Ethyl 1-[3-(benzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-3-carboxylate](/img/structure/B2605000.png)
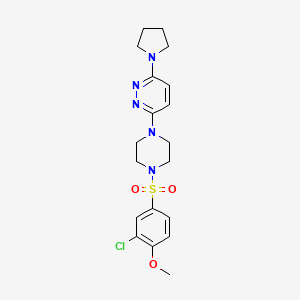
![3-cyclopentyl-7-(((3,5-dimethylisoxazol-4-yl)methyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2605002.png)

